molecular formula C7H2F2N2O2S B13688750 4,5-Difluoro-2-nitrophenyl Isothiocyanate

4,5-Difluoro-2-nitrophenyl Isothiocyanate

Cat. No.: B13688750
M. Wt: 216.17 g/mol
InChI Key: WLSQSKLOQTWHAC-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-nitrophenyl Isothiocyanate is a fluorinated aromatic compound that features both nitro and isothiocyanate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

4,5-Difluoro-2-nitrophenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4,5-difluoro-2-nitroaniline with thiophosgene or other isothiocyanate precursors under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as the use of continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, the use of safer and less toxic reagents is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-nitrophenyl Isothiocyanate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4,5-Difluoro-2-nitrophenyl Isothiocyanate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-nitrophenyl Isothiocyanate involves its reactivity towards nucleophiles. The isothiocyanate group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines. This leads to the formation of thiourea derivatives, which can further undergo various transformations. The nitro group can also participate in redox reactions, influencing the overall reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorophenyl Isothiocyanate
  • 4-Fluorophenyl Isothiocyanate
  • 4-Nitrophenyl Isothiocyanate

Uniqueness

4,5-Difluoro-2-nitrophenyl Isothiocyanate is unique due to the presence of both fluorine and nitro groups on the aromatic ring. This combination imparts distinct electronic properties, making it more reactive in certain chemical reactions compared to its analogs .

Properties

Molecular Formula

C7H2F2N2O2S

Molecular Weight

216.17 g/mol

IUPAC Name

1,2-difluoro-4-isothiocyanato-5-nitrobenzene

InChI

InChI=1S/C7H2F2N2O2S/c8-4-1-6(10-3-14)7(11(12)13)2-5(4)9/h1-2H

InChI Key

WLSQSKLOQTWHAC-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])N=C=S

Origin of Product

United States

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